N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide
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Overview
Description
N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide: is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a benzothiazole ring attached to a diphenylacetamide moiety
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to interact with various targets, including enzymes and receptors, in the human body .
Mode of Action
It’s worth noting that benzothiazole derivatives have been reported to induce apoptosis in cancer cells via the pi3k/akt signaling pathway .
Biochemical Pathways
As mentioned earlier, benzothiazole derivatives have been known to interact with the pi3k/akt signaling pathway , which plays a crucial role in cell survival and growth.
Result of Action
Benzothiazole derivatives have been reported to induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide typically involves the cyclization of 2-aminothiophenols with appropriate reagents. One common method includes the reaction of 2-aminothiophenol with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions with reagents like halogens or nitro compounds, leading to the formation of halogenated or nitro-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or nitro-substituted benzothiazole derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological membranes and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure and reactivity.
Comparison with Similar Compounds
N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide can be compared with other benzothiazole derivatives:
Similar Compounds: 1,3-benzothiazol-2(3H)-ones, 5-(1,3-benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole.
Uniqueness: Unlike other benzothiazole derivatives, this compound possesses a diphenylacetamide moiety, which imparts unique chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-21(23-17-11-12-18-19(13-17)25-14-22-18)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTPLVTYBISOCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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